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molecular formula C12H18O B1266906 1-(4-tert-Butylphenyl)ethanol CAS No. 34386-42-0

1-(4-tert-Butylphenyl)ethanol

Cat. No. B1266906
M. Wt: 178.27 g/mol
InChI Key: KEJQAXFZHFUFBI-UHFFFAOYSA-N
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Patent
US05026850

Procedure details

To 25 ml of ethyl ether were added 1.78 g of (+)-4-tert.-butyl-α-methylbenzyl alcohol of 100% e.e. and 1.8 g of dry pyridine. The resulting mixed solution was kept at -25° C. and added dropwise with a solution of 3.1 g of phosphorus tribromide dissolved in 18 ml of ethyl ether (at -15° to -25° C.). After completion of addition, the resulting mixture was stirred at -10° C. for one hour and then allowed to stand at 5° C. for 2 days. Ice water was added thereto. The resulting organic layer was washed successively with a saturated aqueous solution of sodium bicarbonate and with ice water, dried with anhydrous Glauber's salt, and freed of solvent by distillation under reduced pressure to give 1.6 g of 4-tert.-butyl-α-methylbenzyl bromide.
Quantity
3.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Three
Quantity
1.78 g
Type
reactant
Reaction Step Four
Quantity
1.8 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([CH:9](O)[CH3:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].N1C=CC=CC=1.P(Br)(Br)[Br:21]>C(OCC)C>[C:1]([C:5]1[CH:13]=[CH:12][C:8]([CH:9]([Br:21])[CH3:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
P(Br)(Br)Br
Step Two
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
1.78 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(C)O)C=C1
Name
Quantity
1.8 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at -10° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting mixed solution
CUSTOM
Type
CUSTOM
Details
was kept at -25° C.
ADDITION
Type
ADDITION
Details
After completion of addition
WAIT
Type
WAIT
Details
to stand at 5° C. for 2 days
Duration
2 d
WASH
Type
WASH
Details
The resulting organic layer was washed successively with a saturated aqueous solution of sodium bicarbonate and with ice water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Glauber's salt
DISTILLATION
Type
DISTILLATION
Details
freed of solvent by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C(C)Br)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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